Zinc chloride, hydrate
Description
Significance in Contemporary Chemical Science
The significance of zinc chloride hydrates in contemporary chemical science is multifaceted, stemming from their properties as Lewis acids and their ability to interact with various organic and inorganic materials. epfl.chchemicalbook.com Their hygroscopic and deliquescent nature, meaning they readily absorb moisture from the atmosphere, is a key characteristic. collegedunia.comepfl.ch
In organic synthesis, zinc chloride hydrates serve as effective catalysts for a variety of reactions. chemicalbook.com They are notably used in Friedel-Crafts acylations and the Fischer indole (B1671886) synthesis. epfl.ch Furthermore, they activate benzylic and allylic halides towards substitution reactions. epfl.ch The "Lucas reagent," a solution of zinc chloride in concentrated hydrochloric acid, is a classic example of its application in distinguishing between primary, secondary, and tertiary alcohols. wikipedia.orgepfl.ch
A particularly noteworthy application is in the processing of biomass. Concentrated solutions of zinc chloride hydrates can dissolve cellulose (B213188), starch, and silk, a property that is being explored for the conversion of biomass into valuable chemicals. epfl.chresearchgate.net Research has shown that the level of hydration significantly impacts the catalytic activity in transforming lignocellulosic biomass into compounds like 5-(hydroxymethyl)furfural and furfural. rsc.orgresearchgate.net This has opened avenues for sustainable chemical production from renewable resources.
Beyond catalysis, zinc chloride hydrates find use in other areas. They are used as a flux for soldering, as they can dissolve metal oxides, cleaning the metal surfaces. wikipedia.orgchemicalbook.com In the textile industry, they are used for dyeing and printing, and in the production of vulcanized fibers. chemicalbook.com They also act as a wood preservative.
Historical Trajectories in Academic Research on Zinc Chloride Hydrates
The history of zinc chloride and its hydrates dates back to the 19th century. In 1839, Sir William Burnett promoted the use of dilute aqueous zinc chloride solutions as a disinfectant and wood preservative, sold under the name "Burnett's Disinfecting Fluid". wikiwand.com A significant development in understanding the chemistry of zinc chloride in aqueous solutions came in 1855 with Stanislas Sorel's investigation into the formation of an amorphous cement from aqueous zinc chloride and zinc oxide. wikiwand.com
The 20th century saw significant advancements in the structural characterization of zinc chloride hydrates, largely due to the development of crystallographic techniques. These studies revealed the existence of at least five distinct hydrate (B1144303) forms with the general formula ZnCl₂·nH₂O, where n can be 1, 1.5, 2.5, 3, and 4.5. The structures of these hydrates are complex, often involving coordinated water molecules and zinc in different geometries. For instance, the trihydrate is formulated as [Zn(H₂O)₆][ZnCl₄], consisting of hexaaquozinc(II) cations and tetrachlorozincate anions. wikipedia.org
Current Research Frontiers and Unaddressed Scholarly Inquiries
Current research on zinc chloride hydrates is vibrant and focused on several key areas. A major frontier is their application in green and sustainable chemistry, particularly in biomass conversion. rsc.orgresearchgate.net Researchers are systematically studying how the degree of hydration (the value of 'n' in ZnCl₂·nH₂O) affects the catalytic efficiency and selectivity in the transformation of cellulosic materials into valuable chemicals. rsc.orgresearchgate.net The goal is to optimize reaction conditions for industrial-scale production of biofuels and platform chemicals from renewable feedstocks.
Another area of active investigation is the nature of concentrated zinc chloride hydrate solutions and their ability to dissolve cellulose. researchgate.netresearchgate.net Studies suggest that these concentrated solutions behave like ionic liquids, with the specific hydration level being crucial for their solvent properties. researchgate.net Understanding the precise interactions between the zinc chloride hydrate species and cellulose at a molecular level is a key research question. researchgate.net This knowledge could lead to more efficient and environmentally friendly methods for cellulose processing and the production of regenerated cellulose materials. researchgate.netresearchgate.net
Furthermore, the catalytic properties of zinc chloride hydrates in combination with other catalysts are being explored. bohrium.commdpi.com For example, studies are investigating the use of solid acid catalysts in concentrated zinc chloride solutions for the depolymerization of cellulose to glucose. bohrium.com The synergistic effects between the zinc chloride hydrate medium and the solid catalyst could lead to higher yields and more selective conversions. bohrium.com
Unaddressed scholarly inquiries include the need for a more comprehensive understanding of the phase diagrams and thermodynamic properties of the various zinc chloride hydrate systems. researchgate.net Deeper insights into the reaction mechanisms of catalyzed reactions in these media are also required. researchgate.net Additionally, the development of efficient and economical methods for the recovery and recycling of zinc chloride from industrial processes remains a practical challenge that needs further research. lu.se
Physicochemical Properties of Zinc Chloride Hydrates
| Property | Value | References |
| Molecular Formula | ZnCl₂·nH₂O (n = 1, 1.5, 2.5, 3, 4.5) | byjus.comwikipedia.org |
| Appearance | Colorless or white crystalline solid | wikipedia.orgepfl.ch |
| Molar Mass (Anhydrous) | 136.315 g/mol | wikipedia.org |
| Density (Anhydrous) | 2.907 g/cm³ | wikipedia.org |
| Melting Point (Anhydrous) | 290 °C | wikipedia.org |
| Boiling Point (Anhydrous) | 732 °C | wikipedia.org |
| Solubility in Water | 432 g/100 g at 25 °C | wikipedia.org |
| Solubility in other solvents | Soluble in ethanol, glycerol, and acetone | wikipedia.orgepfl.ch |
| Hygroscopic Nature | Highly hygroscopic and deliquescent | collegedunia.comepfl.ch |
| pH of Aqueous Solution (6M) | ~1 | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
zinc;dichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMNMOHKSNOKO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60723824 | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29604-34-0, 21351-91-7 | |
| Record name | Zinc chloride (ZnCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparation Methodologies for Zinc Chloride Hydrates
Controlled Crystallization of Specific Hydrate (B1144303) Forms
The formation of specific zinc chloride hydrates is highly dependent on the concentration of the aqueous zinc chloride solution and the crystallization temperature. By carefully controlling these parameters, it is possible to selectively crystallize distinct hydrate forms.
Synthesis of ZnCl₂·2.5H₂O
Zinc chloride 2.5-hydrate, which can be structurally formulated as [Zn(H₂O)₅][ZnCl₄], is crystallized from a concentrated aqueous solution. wikipedia.orgresearchgate.net The synthesis involves preparing a 73.41 wt% aqueous solution of zinc chloride and allowing it to crystallize at 280 K (7°C) over a period of two days. iucr.orgnih.gov In its crystal structure, one zinc cation is octahedrally coordinated by five water molecules and one chloride anion, which is shared with a tetrahedral [ZnCl₄]²⁻ unit. researchgate.netnih.gov
Synthesis of ZnCl₂·3H₂O
The trihydrate of zinc chloride, with the structural formula [Zn(H₂O)₆][ZnCl₄], is obtained by crystallizing a 69.14 wt% aqueous zinc chloride solution. iucr.orgnih.gov This crystallization is carried out at a lower temperature of 263 K (-10°C) over two days. iucr.orgnih.gov The structure of the trihydrate consists of distinct hexaaquazinc(II) cations, [Zn(H₂O)₆]²⁺, and tetrachlorozincate(II) anions, [ZnCl₄]²⁻. wikipedia.orgresearchgate.net
Synthesis of ZnCl₂·4.5H₂O
To synthesize zinc chloride 4.5-hydrate, a more dilute solution is required. This hydrate, structurally represented as [Zn(H₂O)₆][ZnCl₄]·3H₂O, crystallizes from a 53.98 wt% aqueous solution of zinc chloride. iucr.orgnih.gov The crystallization process is conducted at an even lower temperature of 223 K (-50°C) for two days. iucr.orgnih.gov Similar to the trihydrate, its structure contains separate hexaaquazinc(II) cations and tetrachlorozincate(II) anions, but with the inclusion of additional lattice water molecules. wikipedia.orgiucr.org
| Hydrate Form | Aqueous ZnCl₂ Concentration (wt%) | Crystallization Temperature (K) | Crystallization Time |
|---|---|---|---|
| ZnCl₂·2.5H₂O | 73.41 | 280 | 2 days |
| ZnCl₂·3H₂O | 69.14 | 263 | 2 days |
| ZnCl₂·4.5H₂O | 53.98 | 223 | 2 days |
Generation of Lower Hydrates by Controlled Evaporation
The formation of various zinc chloride hydrates, including lower hydrates, can also be achieved through the controlled evaporation of aqueous zinc chloride solutions. The specific hydrate that forms is dependent on the evaporation conditions, with temperature being a key factor. wikipedia.org For instance, evaporation at room temperature can yield the 1.33-hydrate. wikipedia.org By carefully controlling the rate and temperature of evaporation, it is possible to influence the degree of hydration of the resulting crystalline solid. diva-portal.org
Mechanistic Considerations in Hydrate Formation
The formation of different zinc chloride hydrates from aqueous solutions is governed by the coordination chemistry of the zinc(II) ion. In concentrated solutions, there is a competition between chloride ions (Cl⁻) and water molecules (H₂O) for coordination sites around the Zn²⁺ ion. iucr.orgnih.gov This leads to the formation of various complex species in the solution.
Aqueous solutions of zinc chloride are acidic due to the formation of tetrahedral chloro-aqua complexes, such as [ZnCl₃(H₂O)]⁻. wikipedia.orgwikiwand.com The structure of the resulting solid hydrate is a consequence of the specific complex ions present in the solution at the point of crystallization. For example, the crystal structures of the 2.5, 3, and 4.5 hydrates reveal the presence of both tetrahedrally coordinated [ZnCl₄]²⁻ anions and octahedrally coordinated aquated zinc cations. iucr.org The arrangement and interaction of these complex ions, along with any additional lattice water molecules, through hydrogen bonding, give rise to the specific three-dimensional crystal structures of the different hydrates. iucr.org
Conversion Pathways Involving Zinc Hydroxychlorides
Zinc hydroxychlorides are another class of related compounds that can be involved in pathways leading to the formation of zinc chloride and its hydrates. When zinc chloride hydrates are heated, they can decompose, evolving hydrogen chloride and forming zinc hydroxychlorides. wikipedia.orgwikiwand.com
Conversely, zinc hydroxychlorides can be precursors to other zinc compounds. For instance, the thermal decomposition of zinc hydroxychloride monohydrate (Zn₅(OH)₈Cl₂·H₂O), also known as the mineral simonkolleite, proceeds through intermediate phases. scispace.comrsc.org Studies have shown that this decomposition can lead to the formation of ZnO·ZnCl₂·2H₂O and anhydrous ZnCl₂. scispace.comrsc.org The formation of anhydrous zinc chloride is dependent on the moisture content of the atmosphere during thermal decomposition. rsc.org While these pathways primarily describe the formation of anhydrous zinc chloride or zinc oxide, the intermediate zinc-chloro species could potentially be hydrated under controlled conditions to form specific zinc chloride hydrates. Furthermore, in alkaline solutions, zinc chloride can convert to various zinc hydroxychlorides, including the insoluble Zn₅(OH)₈Cl₂·H₂O. wikipedia.orgwikiwand.com
Formation of Zinc Hydroxychloride (ZnCl(OH)) from Zinc Oxide
Zinc hydroxychloride (ZnCl(OH)) can be synthesized through the reaction of zinc oxide (ZnO) with a concentrated aqueous solution of zinc chloride (ZnCl₂). wikipedia.org This acid-base reaction results in the formation of the complex cementitious material. michieloverhoff.nl The ability of zinc chloride solutions to dissolve metal oxides like ZnO is fundamental to this process. wikipedia.org
Another approach to synthesizing zinc hydroxychloride is a solid-phase method utilizing zinc hydroxide (B78521) (Zn(OH)₂) and zinc chloride (ZnCl₂) powders as reactants. google.com In a typical procedure, the powders are mixed in a 1:1 molar ratio, ground together, and then heated in a sealed reaction vessel. google.com The reaction proceeds at temperatures ranging from 40°C to 140°C for a duration of 3 to 12 hours, yielding crystalline ZnOHCl. google.com
The chemical equation for the solid-state reaction is: Zn(OH)₂ + ZnCl₂ → 2ZnOHCl google.com
Table 1: Solid-Phase Synthesis Parameters for Zinc Hydroxychloride (ZnOHCl)
| Reactants | Molar Ratio (Zn(OH)₂:ZnCl₂) | Reaction Temperature | Reaction Time | Product |
|---|---|---|---|---|
| Zinc Hydroxide (powder), Zinc Chloride (powder) | 1:1 | 40-140 °C | 3-12 hours | Zinc Hydroxychloride (ZnOHCl) |
Transformation of Zinc Hydroxide Chloride Monohydrate (Zn₅(OH)₈Cl₂·H₂O) to Zinc Oxide
The thermal decomposition of zinc hydroxide chloride monohydrate (Zn₅(OH)₈Cl₂·H₂O), also known as simonkolleite, provides a pathway to producing crystalline zinc oxide (ZnO). scispace.comrsc.org This conversion is not a single-step process but occurs through a sequence of changes involving several intermediate compounds. scispace.comrsc.orgrsc.org The process is influenced by factors such as temperature and the moisture content of the atmosphere. scispace.comrsc.orgrsc.org
The decomposition begins with the loss of the single molecule of lattice water. wikipedia.org As the temperature increases, further dehydration and decomposition occur, leading to the formation of intermediates such as zinc hydroxychloride (Zn(OH)Cl) and anhydrous zinc chloride (ZnCl₂). scispace.comrsc.orgwikipedia.org Studies have shown that the decomposition of Zn₅(OH)₈Cl₂·H₂O can proceed via the formation of Zn(OH)Cl, which in turn converts to ZnO and ZnCl₂ between 210°C and 300°C. rsc.orgwikipedia.org The anhydrous ZnCl₂ formed is volatile at temperatures above 300°C. rsc.orgrsc.org
The presence of moisture in the atmosphere during calcination plays a crucial role. scispace.comrsc.org Atmospheric water vapor can react with the volatile ZnCl₂ intermediate, hydrolyzing it to form additional ZnO and hydrochloric acid (HCl). rsc.org This dependency on humidity can resolve discrepancies in literature regarding the exact mechanism. scispace.comrsc.org Complete conversion to crystalline ZnO is typically achieved by calcining the precursor at temperatures between 400°C and 600°C. rsc.orgscielo.org.za For instance, calcination at 500°C for 5 hours has been used to convert ZHC sheets into highly oriented polycrystalline ZnO sheets. acs.orgresearchgate.net The resulting ZnO from this method has a specific surface area measured at 1.3 m²/g. scispace.comrsc.orgrsc.org
Table 2: Thermal Decomposition Stages of Zn₅(OH)₈Cl₂·H₂O to ZnO
| Temperature Range | Process | Products |
|---|---|---|
| ~160 °C | Initial decomposition | ZnO and ZnO·ZnCl₂·2H₂O |
| 165-210 °C | Further dehydration | Mixture of ZnO and Zn(OH)Cl |
| 210-300 °C | Decomposition of intermediate | ZnO, ZnCl₂, and H₂O |
| >300 °C | Volatilization | Gaseous ZnCl₂ escapes |
| 400-600 °C | Final Calcination | Crystalline ZnO (final residue) |
Thermal Decomposition Pathways and Hydrolysis of Hydrates
Heating hydrated forms of zinc chloride (ZnCl₂·nH₂O) does not typically yield the anhydrous salt directly. rsc.org Instead, the process involves hydrolysis, leading to the formation of zinc oxychlorides or hydroxychlorides, such as Zn(OH)Cl, and the evolution of hydrogen chloride (HCl) gas. epfl.chatamankimya.com
The specific hydrate of zinc chloride that crystallizes from an aqueous solution is dependent on the evaporation temperature. wikipedia.org For example, evaporation at room temperature tends to produce the 1.33-hydrate. wikipedia.org The thermal stability and decomposition pathway are thus linked to the initial hydration state of the compound.
Thermogravimetric analysis (TGA) of zinc chloride reveals a multi-step degradation process. jpionline.org One study identified two main stages of weight loss, with a minor loss of about 8.2% followed by a major loss of nearly 89.7% occurring in the temperature range of 309.30°C to 564°C. jpionline.org
Table 3: Summary of Thermal Behavior of Zinc Chloride Hydrates and Hydroxychlorides
| Compound | Condition | Key Processes | Resulting Products |
|---|---|---|---|
| ZnCl₂·nH₂O (general hydrates) | Heating | Hydrolysis, Decomposition | Zinc oxychlorides (e.g., Zn(OH)Cl), HCl gas |
| Zn₅(OH)₈Cl₂·H₂O | Heating in dry atmosphere | Decomposition | ZnO, volatile anhydrous ZnCl₂ |
| Zn₅(OH)₈Cl₂·H₂O | Heating in moist atmosphere | Decomposition, Hydrolysis of intermediate | ZnO, HCl |
| Zn(NH₃)₂Cl₂ | Heating at 300-375 °C | Decomposition | Anhydrous ZnCl₂, NH₃ |
Advanced Structural Elucidation and Coordination Chemistry of Zinc Chloride Hydrates
Spectroscopic Probes for Solution-Phase Coordination
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a central absorbing atom, in this case, zinc. It provides precise information on the coordination number (N), interatomic distances (R), and the identity of neighboring atoms in the coordination shells of the Zn(II) ion in solution.
Studies on aqueous solutions of zinc chloride have revealed a significant evolution in the coordination environment of the Zn(II) ion as a function of chloride concentration. researchgate.net In dilute solutions (e.g., 0.1 M and 0.2 M ZnCl₂), the Zn(II) ion is fully hydrated, and no direct inner-sphere complex formation between Zn²⁺ and Cl⁻ ions is detected. researchgate.net The coordination environment is consistent with the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, which has an octahedral geometry with Zn-O distances of approximately 2.08 Å to 2.15 Å. researchgate.netresearchgate.net
As the concentration of ZnCl₂ or an external chloride source (like NaCl) increases, chloride ions begin to displace water molecules in the first coordination sphere of the zinc ion. researchgate.netresearchgate.net This leads to a progressive formation of various zinc chloro-aqua complexes. At high concentrations, the coordination number of zinc tends to shift from six (octahedral) to four (tetrahedral). researchgate.net For instance, in a 2m ZnCl₂ solution, the predominant species is found to be tetrahedral ZnCl₂(H₂O)₂, while in the presence of a large excess of chloride (e.g., 1m ZnCl₂ in 6m NaCl), the tetrachlorozincate(II) anion, [ZnCl₄]²⁻, becomes the dominant species. researchgate.netacs.org EXAFS analysis shows that the Zn-Cl bond length in the tetrahedral [ZnCl₄]²⁻ complex is approximately 2.294 Å. researchgate.net
The transition from octahedral hydrated species to tetrahedral chloride complexes is a key feature of zinc chloride aqueous chemistry, driven by increasing salinity and temperature. researchgate.net
| Species | Coordination Geometry | Coordination Number (N) | Atom Type | Bond Distance (R) [Å] |
| [Zn(H₂O)₆]²⁺ | Octahedral | 6 | O | 2.08 - 2.15 |
| [ZnCl(H₂O)₅]⁺ (Octahedral) | Octahedral | 1 | Cl | ~2.90 |
| 5 | O | ~2.10 | ||
| ZnCl₂(H₂O)₂ | Tetrahedral | 2 | Cl | ~2.24 |
| 2 | O | ~1.9 | ||
| [ZnCl₃(H₂O)]⁻ | Tetrahedral (Pyramidal) | 3 | Cl | 2.282 |
| 1 | O | ~1.9 | ||
| [ZnCl₄]²⁻ | Tetrahedral | 4 | Cl | 2.294 |
Table 1: Summary of structural parameters for various zinc chloro-aqua complexes in aqueous solution as determined by techniques including EXAFS. Data compiled from sources researchgate.netresearchgate.net.
Neutron diffraction is particularly effective for studying hydrated systems because of its sensitivity to lighter elements like hydrogen (or its isotope, deuterium). When combined with isotopic substitution (NDIS), it can provide detailed structural information on ion hydration and the structure of water itself. nih.gov
In highly concentrated solutions, zinc chloride hydrates can form unique ionic liquids. For example, zinc chloride trihydrate (ZnCl₂·3H₂O) exists as a congruently melting phase. researchgate.net Single-crystal studies show its structure is best described as [Zn(H₂O)₆][ZnCl₄]. researchgate.netpdx.edu This formulation consists of discrete hexaaquazinc(II) cations and tetrachlorozincate(II) anions. pdx.edu
Crucially, synchrotron X-ray and neutron diffraction studies, coupled with modeling, have demonstrated that this ionic structure, characterized by a Caesium Chloride (CsCl)-type packing of the molecular ions, largely persists into the liquid (molten) state. researchgate.netnih.gov This indicates that even in the liquid phase, the system is not a simple solution of ions but retains a significant degree of local order, behaving as a unique ionic liquid composed of complex cations and anions. researchgate.net
Differential pair distribution function analysis derived from neutron scattering data helps to elucidate the specific correlations between different atomic pairs (e.g., Zn-O, Zn-Cl, O-H), providing a comprehensive picture of the local coordination and the extended solvent structure. nih.gov These studies confirm that in concentrated solutions, the structure is governed by a competition between Cl⁻ and H₂O for coordination sites around the Zn²⁺ ion, leading to the formation of stable complex ions that define the liquid's structure. pdx.edulibretexts.org
Raman spectroscopy is a vibrational technique that is highly sensitive to the speciation of zinc chloride complexes in aqueous solution. Different chloro-aqua species have distinct, characteristic Raman bands, allowing for their identification and relative quantification as a function of concentration.
In dilute solutions, the Raman spectrum is dominated by bands corresponding to the [Zn(H₂O)₆]²⁺ ion. researchgate.net As the concentration of zinc chloride increases, new bands appear that are assigned to various chloro complexes. A prominent polarized band emerging at approximately 283-294 cm⁻¹ is a hallmark of the formation of tetrahedral zinc-chloro species. pascal-man.comhuji.ac.il This band is often assigned to the symmetric stretching mode of the [ZnCl₄]²⁻ complex. huji.ac.il
Detailed studies have identified several species coexisting in equilibrium. In solutions less concentrated than 10 M, species such as [Zn(H₂O)₆]²⁺, ZnCl⁺(aq), linear ZnCl₂(aq), and [ZnCl₄]²⁻ have been indicated. researchgate.net The tetrachloro complex tends to dominate in solutions with stoichiometric zinc chloride concentrations from approximately 0.5 M to 10 M. researchgate.net At very high concentrations (>10 M), the Raman spectra suggest the formation of polymeric species or aggregates with structural features similar to those found in the crystalline state. researchgate.net The emergence of a new peak around 242 cm⁻¹ at concentrations above 70 wt% supports the presence of these more complex, aggregated structures. huji.ac.il
| Raman Shift (cm⁻¹) | Assignment | Predominant Concentration Range |
| ~390 | ν₁(a₁g) of [Zn(H₂O)₆]²⁺ | Dilute solutions |
| ~305 | Attributed to ZnCl⁺(aq) and ZnCl₂(aq) | Intermediate concentrations |
| ~283-294 | ν₁ symmetric stretch of [ZnCl₄]²⁻ (tetrahedral) | > 0.5 M |
| ~242 | Polymeric species / aggregates | > 70 wt% |
Table 2: Characteristic Raman bands for zinc species in aqueous chloride solutions. Data compiled from sources researchgate.netpascal-man.comhuji.ac.ilvu.lt.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the chemical environment of nuclei. For zinc chloride hydrate (B1144303) solutions, both proton (¹H) NMR and zinc-67 (⁶⁷Zn) NMR can be considered, although each presents unique challenges and applications.
⁶⁷Zn is the only NMR-active isotope of zinc, but its use is limited by several factors: a low natural abundance (4.10%), low sensitivity, and a nuclear spin of 5/2, which results in a significant quadrupole moment. nih.gov This leads to moderately broad spectral lines even in symmetric environments, and for larger or less symmetric complexes, the signals can become too broad to detect with standard high-resolution spectrometers. nih.gov Consequently, ⁶⁷Zn NMR is primarily used for studying small, highly symmetric zinc complexes. nih.gov
| Property | Value |
| Isotope | ⁶⁷Zn |
| Spin (I) | 5/2 |
| Natural Abundance | 4.10% |
| Receptivity relative to ¹H | 1.18 × 10⁻⁴ |
| Quadrupole Moment (fm²) | +15.0 |
| Reference Compound | Saturated Zn(NO₃)₂ in D₂O |
Table 3: Nuclear properties of ⁶⁷Zn, the only NMR-active zinc isotope. Data from source nih.gov.
Fourier Transform-Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying the functional groups present in zinc chloride hydrates. The analysis of both solid hydrates and aqueous solutions provides complementary structural information.
In the spectra of zinc chloride hydrates, several key features are observed. A broad band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules involved in hydration and hydrogen bonding. researchgate.netnih.gov A bending vibration for H-O-H is typically observed around 1607 cm⁻¹. nih.gov The presence of these bands confirms the hydrated nature of the compound. nih.gov In the far-infrared region, a peak around 511 cm⁻¹ can be assigned to the Zn-Cl stretching vibration, confirming the direct bond between zinc and chlorine. libretexts.orgnih.gov
For solution-phase studies, Attenuated Total Reflectance (ATR)-FTIR is a powerful technique. jetir.org By analyzing changes in the shape and position of the strong O-H stretching band of water, one can infer details about the ion-water interactions and the structure of the hydration shell. jetir.orgresearchgate.net Furthermore, far-IR measurements of concentrated solutions can identify low-frequency modes characteristic of specific complex ions. For example, a peak at 283 cm⁻¹ observed in both Raman and IR spectra of solutions where the [ZnCl₃]⁻ complex is predominant suggests a non-planar, pyramidal geometry for this species. pascal-man.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3586 | O-H stretching (of -OH residues or water) |
| ~1607 | H-O-H bending (of coordinated water molecules) |
| ~511 | Zn-Cl stretching |
| ~283 | Associated with pyramidal [ZnCl₃]⁻ complex in solution |
Table 4: Key FT-IR vibrational bands observed for zinc chloride hydrates and related solution species. Data compiled from sources libretexts.orgpascal-man.comnih.gov.
The Zn(II) ion has a d¹⁰ electronic configuration, meaning it does not have d-d electronic transitions that typically give rise to color and absorption bands in the visible region. The direct UV-Vis spectrum of zinc chloride hydrate shows a strong absorbance maximum only in the far UV region, typically around 197.6 nm. nih.gov This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition. While this confirms the presence of the compound, the peak is generally too broad and featureless to provide detailed information about the speciation of different chloro-aqua complexes in solution. nih.gov
However, UV-Vis spectroscopy can be used as an indirect probe to study the coordination chemistry in concentrated zinc chloride hydrate solutions. By introducing a spectator ion with characteristic d-d transitions, such as Co(II) or Ni(II), one can monitor how the spectrum of this probe ion changes with the composition of the ZnCl₂-H₂O system. For example, in systems with low water content, the spectral trends of probe ions indicate that the ZnCl₂-H₂O system contains available water for coordination but virtually no 'free' chloride ions, as the chloride is tied up in stable chlorozincate groups. This is in marked contrast to systems like CaCl₂-H₂O, which furnish a high concentration of free Cl⁻ ions. pascal-man.com This indirect method provides valuable insights into the availability of coordinating species (H₂O vs. Cl⁻) in the highly structured environment of concentrated zinc chloride solutions. pascal-man.com
Crystalline Structures of Zinc Chloride Hydrates
The crystal structures of zinc chloride hydrates are characterized by the presence of both octahedrally and tetrahedrally coordinated zinc ions. rsc.org This variation in coordination is a key feature that defines the structural chemistry of these compounds. The interplay of water molecules and chloride ions as ligands, along with extensive hydrogen bonding, results in complex three-dimensional networks. researchgate.net
The crystal structure of zinc chloride 2.5-hydrate, also represented as [Zn₂Cl₄(H₂O)₅], is a notable example of mixed coordination environments for the zinc cation within a single structure. latech.edu In this hydrate, there are two distinct zinc ions. One zinc ion is octahedrally coordinated to five water molecules and one bridging chloride anion. libretexts.org The second zinc ion is tetrahedrally coordinated to four chloride anions, one of which is shared with the octahedral zinc center. libretexts.org This arrangement leads to the formation of discrete [Zn₂Cl₄(H₂O)₅] units. latech.edu The terminal chloride anions in these units are involved in hydrogen bonding with the octahedral component of adjacent units, creating a more extensive network. libretexts.org
The trihydrate of zinc chloride possesses a distinct ionic structure, more accurately formulated as [Zn(H₂O)₆][ZnCl₄]. 196.2.1 This compound consists of two distinct complex ions: the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and the tetrachloridozincate(II) anion, [ZnCl₄]²⁻. 196.2.1nih.gov Within the crystal lattice, there are three crystallographically different Zn²⁺ cations. 196.2.1 Two of these are located at inversion centers and are octahedrally coordinated by six water molecules, forming the [Zn(H₂O)₆]²⁺ cations. libretexts.org The third zinc cation is tetrahedrally coordinated by four chloride anions, forming the [ZnCl₄]²⁻ anion. libretexts.org Unlike the 2.5-hydrate, the polyhedra in the trihydrate are not connected by sharing atoms but are linked through hydrogen bonds. libretexts.org The arrangement of the [Zn(H₂O)₆]²⁺ octahedra and [ZnCl₄]²⁻ tetrahedra resembles a CsCl-like packing. cosmosjournal.in
The 4.5-hydrate of zinc chloride, with the formula [Zn(H₂O)₆][ZnCl₄]·3H₂O, also features discrete octahedral and tetrahedral zinc complexes. researchgate.net The structure is composed of isolated hexaaquazinc(II) cations, [Zn(H₂O)₆]²⁺, and tetrachloridozincate(II) anions, [ZnCl₄]²⁻. 196.2.1 In addition to these complex ions, there are three lattice water molecules that are not directly coordinated to the zinc centers but are integrated into the crystal structure through hydrogen bonds. researchgate.net These lattice water molecules form hydrogen bonds with the coordinated water molecules of the [Zn(H₂O)₆]²⁺ octahedron, creating a second coordination sphere. cosmosjournal.in A comprehensive three-dimensional network is established through O-H···O and O-H···Cl hydrogen bonds involving the coordinated water molecules, the lattice water molecules, and the tetrachloridozincate anions. researchgate.net
Crystal Structure Data for Zinc Chloride Hydrates
| Compound | Formula | Crystal System | Coordination Geometry of Zinc | Key Structural Features |
| Zinc chloride 2.5-hydrate | ZnCl₂·2.5H₂O | - | Octahedral and Tetrahedral | Discrete [Zn₂Cl₄(H₂O)₅] units with a bridging chloride ion. |
| Zinc chloride trihydrate | ZnCl₂·3H₂O | - | Octahedral and Tetrahedral | Ionic structure composed of [Zn(H₂O)₆]²⁺ cations and [ZnCl₄]²⁻ anions. |
| Zinc chloride 4.5-hydrate | ZnCl₂·4.5H₂O | - | Octahedral and Tetrahedral | Comprises [Zn(H₂O)₆]²⁺ and [ZnCl₄]²⁻ ions with additional lattice water molecules. |
Powder X-ray diffraction (PXRD) is a fundamental and rapid analytical technique for the characterization of crystalline materials, including zinc chloride and its hydrates. latech.edunih.gov This non-destructive method provides a unique "fingerprint" for each crystalline phase, allowing for its identification and the assessment of sample purity. latech.eduh-and-m-analytical.com The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is determined by the crystal lattice of the material. nih.gov
For zinc chloride hydrates, each hydrate possesses a distinct crystal structure, which in turn will produce a unique PXRD pattern. The presence of well-defined, sharp peaks in a PXRD pattern is indicative of the crystalline nature of the sample. nih.gov By comparing the experimental PXRD pattern of an unknown sample to a database of known patterns, the specific hydrate phase can be identified. h-and-m-analytical.com Furthermore, PXRD can be used to distinguish between different polymorphs of a compound, which are different crystalline forms of the same chemical substance. mdpi.com In the context of zinc chloride, this technique is crucial for differentiating between the various hydrates (e.g., ZnCl₂·2.5H₂O, ZnCl₂·3H₂O, and ZnCl₂·4.5H₂O) and the different polymorphs of anhydrous zinc chloride. cosmosjournal.in
A striking feature of the solid-state structures of zinc chloride hydrates is the variability in the coordination geometry of the zinc ion. rsc.org Within the same crystal structure, zinc cations can exhibit different coordination numbers and geometries. For instance, in ZnCl₂·2.5H₂O, both octahedral and tetrahedral coordination of zinc are observed. researchgate.net This is also the case for the trihydrate and 4.5-hydrate, which are composed of distinct octahedral [Zn(H₂O)₆]²⁺ and tetrahedral [ZnCl₄]²⁻ ions. researchgate.net This phenomenon, where a compound contains a metal ion in different coordination environments, can be described as coordination isomerism, a type of structural isomerism. libretexts.org The specific coordination geometry adopted by the zinc ion is a consequence of the competition between chloride ions and water molecules for coordination sites, which is influenced by the stoichiometry of the hydrate.
Aqueous Solution Speciation and Hydration Phenomena
In aqueous solutions, zinc chloride dissociates to form a variety of complex species, and the equilibrium between these species is highly dependent on the concentration of the solution. The coordination environment of the zinc ion is dynamic, involving a competition between chloride ions and water molecules. researchgate.net
At lower concentrations, the predominant species is the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, where the zinc ion is octahedrally coordinated by six water molecules. youtube.com As the concentration of zinc chloride increases, chloride ions begin to displace the coordinated water molecules, leading to the formation of a series of chloro-aqua complexes. youtube.com Experimental studies have identified the presence of species such as:
[ZnCl(H₂O)₅]⁺
ZnCl₂(aq) which can exist as the tetrahedral [ZnCl₂(H₂O)₂]
[ZnCl₃(H₂O)]⁻
[ZnCl₄]²⁻, which is tetrahedral youtube.comuomustansiriyah.edu.iqnih.gov
The formation of these tetrahedral chloro-aqua complexes is responsible for the acidity of concentrated zinc chloride solutions. At high concentrations (above 5 M), four-coordinate zinc species become dominant. youtube.com The structure of these complexes in concentrated solutions has been investigated using techniques such as large-angle X-ray scattering and Raman spectroscopy, which have provided detailed information on bond lengths and coordination geometries. nih.gov For example, the Zn-Cl bond length in the tetrahedral [ZnCl₄]²⁻ complex has been determined to be approximately 2.294 Å. nih.gov
Aqueous Species of Zinc Chloride
| Species | Formula | Coordination Geometry of Zinc |
| Hexaaquazinc(II) ion | [Zn(H₂O)₆]²⁺ | Octahedral |
| Pentaaquachloridozinc(II) ion | [ZnCl(H₂O)₅]⁺ | Octahedral |
| Diaquadichloridozinc(II) | [ZnCl₂(H₂O)₂] | Tetrahedral |
| Aquatrichloridozincate(II) ion | [ZnCl₃(H₂O)]⁻ | Tetrahedral |
| Tetrachloridozincate(II) ion | [ZnCl₄]²⁻ | Tetrahedral |
Concentration-Dependent Coordination of Zn²⁺ (e.g., tetrahedral vs. octahedral)
In dilute aqueous solutions, the zinc ion (Zn²⁺) predominantly exists as the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, which has a well-defined octahedral geometry. nsf.govresearchgate.net However, as the concentration of zinc chloride increases, a significant shift in the coordination geometry of the Zn²⁺ ion is observed. This transition is driven by the increasing presence of chloride ions in the immediate vicinity of the zinc cation, leading to the displacement of water molecules from its primary hydration shell.
At higher concentrations, the coordination environment of Zn²⁺ transitions from octahedral to tetrahedral. researchgate.net This change is primarily due to the formation of various chloro-aqua complexes. In these concentrated solutions, often referred to as "water-in-salt" electrolytes, there are insufficient water molecules to fully hydrate the zinc ions, facilitating the coordination of chloride ions. rsc.org This shift is a key factor in the physicochemical properties of concentrated zinc chloride solutions. For instance, in a molten salt hydrate like ZnCl₂·3H₂O, the primary ionic species are [Zn(H₂O)₆]²⁺ and the tetrahedral [ZnCl₄]²⁻. nsf.gov
The coordination number of zinc can be flexible, with four, five, and six coordination being possible. aip.org While octahedral [Zn(H₂O)₆]²⁺ is the dominant form in dilute aqueous solutions, there is also evidence for the existence of a pentacoordinated [Zn(H₂O)₅]²⁺ complex. mdpi.com
Table 1: Predominant Zinc(II) Coordination Geometry in Aqueous Zinc Chloride Solutions
Concentration Range Predominant Zn²⁺ Species Coordination Geometry Dilute [Zn(H₂O)₆]²⁺ Octahedral Concentrated [ZnCl₃(H₂O)]⁻, [ZnCl₄]²⁻ Tetrahedral
Formation and Stability of Chloro Aqua Complexes
In dilute solutions, while the hexaaqua ion is predominant, monochloro and dichloro complexes can exist. researchgate.net As the concentration increases, the higher chloro complexes, [ZnCl₃(H₂O)]⁻ and [ZnCl₄]²⁻, become the dominant species. nsf.gov Raman spectroscopy studies have shown that [ZnCl₄]²⁻ is the primary species at concentrations of 5 m, 10 m, and 20 m. nsf.gov
The structures of these complexes have been investigated using techniques such as X-ray diffraction. The tetrachlorozincate(II) ion, [ZnCl₄]²⁻, has a tetrahedral structure. The trichlorozincate(II) monoaqua complex, [ZnCl₃(H₂O)]⁻, also exhibits a tetrahedral coordination environment around the zinc ion. researchgate.net
Table 2: Common Zinc(II) Chloro Aqua Complexes in Aqueous Solution
Complex Ion Coordination Geometry Typical Conditions for Predominance [ZnCl(H₂O)]⁺ Octahedral Low chloride concentration [ZnCl₂(H₂O)]⁰ Likely Hexa-coordinated Moderate chloride concentration [ZnCl₃(H₂O)]⁻ Tetrahedral High chloride concentration [ZnCl₄]²⁻ Tetrahedral Very high chloride concentration
Ion-Water and Ion-Ion Interactions in Concentrated Solutions
In concentrated zinc chloride solutions, the interactions between ions and water molecules, as well as between the ions themselves, become increasingly significant. The high concentration of ions disrupts the typical hydrogen-bonded network of bulk water. nsf.gov In highly concentrated "water-in-salt" electrolytes, a large number of water molecules are involved in the solvation sheath of Zn²⁺, which limits the activity of water. acs.org
Cation-anion pairing becomes more prevalent at higher concentrations. nsf.gov This leads to the formation of ion pairs and larger aggregates. The polymerization of zinc-chloro complex ions has been suggested to explain certain physical properties of these solutions, such as their vapor pressure. nsf.gov The strong electrostatic interactions between water molecules and highly negatively charged complexes like [ZnCl₄]²⁻ and its oligomers are a key feature of these systems. nsf.gov
Neutron scattering experiments have been employed to probe the hydration structure and ion-pairing properties of concentrated zinc chloride solutions. cas.cz These studies highlight the need to consider specific interaction terms between the ions to accurately model the system. cas.cz The interaction between water molecules and the various ions (Zn²⁺, Cl⁻, and complex ions) is influenced by the changing molar ratios of the salts in solution. rsc.org
Hydration Shell Dynamics and Ligand Exchange Processes
The hydration shells surrounding the zinc ion are dynamic, with water molecules and chloride ions continuously exchanging places. This ligand exchange is the fundamental process behind the formation of the various chloro aqua complexes. nih.gov The rate of water ligand exchange in aqua ions can vary greatly depending on the metal ion. libretexts.org For Zn²⁺, a rapid water ligand exchange takes place through a dissociative mechanism. libretexts.org
Ab initio molecular dynamics simulations have provided insights into the dynamics of water molecules in the hydration shells of Zn²⁺. nih.gov These simulations have shown that while no exchanges were observed between the first and second hydration shells on the timescale of the simulations, numerous water transfers occur between the second hydration shell and the bulk water. nih.govresearchgate.net The first hydration shell of the [Zn(H₂O)₆]²⁺ complex is highly symmetric and octahedrally structured. nih.govresearchgate.net
The presence of pentacoordinated [Zn(H₂O)₅]²⁺ has been linked to dissociative solvent exchange events around the Zn²⁺ ion. mdpi.com The dipole moment of water molecules in the first hydration shell is significantly increased compared to bulk water, indicating strong polarization by the zinc ion. nih.govresearchgate.net This polarization is even more pronounced in the pentacoordinated complex. mdpi.com
Table of Compounds
Lewis Acidity and Brønsted Acidity in Hydrate (B1144303) Systems
The catalytic prowess of zinc chloride hydrates is rooted in their dual acidic character. Anhydrous zinc chloride is a well-known Lewis acid, with the zinc ion (Zn²⁺) possessing empty orbitals capable of accepting electron pairs. In aqueous solutions, zinc chloride forms various hydrated species, such as [Zn(H₂O)₆]²⁺ and chloro-aqua complexes like [ZnCl(H₂O)₅]⁺, [ZnCl₂(H₂O)₂], and [ZnCl₃(H₂O)]⁻. The coordination of water molecules to the Zn²⁺ center polarizes the O-H bonds, thereby increasing the proton's acidity and imparting Brønsted acid characteristics to the hydrate complex.
This combination of a Lewis acidic metal center and Brønsted acidic coordinated water molecules creates a synergistic catalytic system. The Lewis acidic Zn²⁺ can coordinate with oxygen-containing functional groups in organic substrates, such as the glycosidic linkages in cellulose (B213188) or the chlorine atoms in alkyl halides, activating them for nucleophilic attack. Simultaneously, the Brønsted acidity of the hydrated complex can protonate substrates or participate directly in hydrolysis reactions, providing the necessary protons to facilitate bond cleavage. The specific nature and strength of the acidity can be tuned by controlling the water content in the zinc chloride hydrate, with lower hydration levels generally leading to stronger acidity.
Catalytic Roles in Organic Synthesis
The unique acidic properties of zinc chloride hydrates make them effective catalysts in several important organic synthesis applications, particularly in the conversion of biomass and the hydrolysis of chlorinated organic compounds.
Zinc chloride hydrates have emerged as a promising medium and catalyst for the conversion of recalcitrant cellulosic and lignocellulosic biomass into valuable platform chemicals. The ability of concentrated zinc chloride solutions to dissolve cellulose is a key factor in its effectiveness, as it disrupts the extensive hydrogen-bonding network of the polymer, making the glycosidic bonds more accessible for catalytic cleavage.
Concentrated solutions of zinc chloride hydrate can effectively catalyze the hydrolysis of cellulose into low-molecular-weight saccharides, primarily glucose. The Lewis acidic Zn²⁺ ions interact with the oxygen atoms of the β-1,4-glycosidic linkages, weakening these bonds and making them more susceptible to cleavage. The coordinated water molecules in the hydrate complex can then act as nucleophiles, attacking the anomeric carbon and leading to the hydrolysis of the polymer chain. This process results in the depolymerization of cellulose into smaller oligosaccharides and ultimately glucose. Research has shown that the yield of glucose can be optimized by controlling reaction conditions such as temperature, time, and the concentration of the zinc chloride solution. For instance, combining a concentrated solution of zinc chloride with solid acid catalysts like Amberlyst-15 or HZSM-5 has been shown to achieve glucose yields exceeding 40% under mild conditions (90 °C for 2 hours). fao.org
Table 1: Hydrolysis of Cellulose Using Zinc Chloride Hydrate and Various Catalysts
| Catalyst | Cellulose Conversion (%) | Glucose Yield (%) | Reference |
|---|---|---|---|
| ZnCl₂·4H₂O | Higher than untreated cellulose | Higher than untreated cellulose | rsc.org |
| ZnBr₂·4H₂O | Higher than untreated cellulose | Higher than untreated cellulose | rsc.org |
| LiBr·4H₂O | Higher than untreated cellulose | Higher than untreated cellulose | rsc.org |
| ZnCl₂·4H₂O with H₂SO₄ (0.2 M) | 88-99 | 80-90 | rsc.org |
5-(Hydroxymethyl)furfural (HMF) is a key platform chemical derivable from cellulosic biomass. The conversion of cellulose to HMF in the presence of zinc chloride hydrate proceeds through a cascade of reactions. First, cellulose is hydrolyzed to glucose, as described previously. Subsequently, the Lewis acidic nature of the zinc chloride catalyst promotes the isomerization of glucose to fructose (B13574). Finally, the Brønsted acidity of the system catalyzes the dehydration of fructose to yield HMF. researchgate.net Studies have demonstrated that a 69.5% yield of HMF from cellulose can be achieved at 150°C for 1 hour using a 0.2 mol·L⁻¹ HCl co-catalyst in a concentrated zinc chloride solution. researchgate.net The reaction can be further optimized by using a biphasic system to continuously extract HMF as it is formed, thereby preventing its degradation into byproducts like levulinic and formic acids. In one study, a yield of 80.6 mol% of HMF was obtained at 150 °C with an HCl concentration of 0.2 mol L−1 in the solution for 40 minutes. researchgate.net
Table 2: Conversion of Various Carbohydrates to HMF using Zinc Chloride Hydrate
| Substrate | Catalyst System | HMF Yield (%) | Reference |
|---|---|---|---|
| Cellulose | ZnCl₂ solution with HCl | 22.1 | researchgate.net |
| Glucose | Concentrated ZnCl₂ solution | Up to 50 | researchgate.net |
| Fructose | Concentrated ZnCl₂ solution | - | researchgate.net |
| Sucrose | Concentrated ZnCl₂ solution | - | researchgate.net |
| Maltose | Concentrated ZnCl₂ solution | - | researchgate.net |
| Starch | Concentrated ZnCl₂ solution | - | researchgate.net |
The mechanism of cellulose depolymerization catalyzed by zinc chloride hydrate involves a concerted action of its Lewis and Brønsted acidic sites. The process is initiated by the disruption of the hydrogen bond network of cellulose upon its dissolution in the concentrated zinc chloride solution. The Zn²⁺ ion, acting as a Lewis acid, then coordinates with the oxygen atom of a β-1,4-glycosidic bond. This coordination polarizes the C-O bond, making the anomeric carbon more electrophilic and thus more susceptible to nucleophilic attack. A water molecule from the hydration sphere of the zinc ion, exhibiting Brønsted acidity, can then act as a nucleophile, attacking the anomeric carbon in a hydrolysis reaction that cleaves the glycosidic bond. nih.gov This process is repeated along the cellulose chain, leading to its complete depolymerization into glucose units.
Zinc chloride also serves as an effective catalyst for the hydrolysis of benzal chloride and benzotrichloride (B165768) to produce benzaldehyde (B42025) and benzoyl chloride, respectively. researchgate.net
In the case of benzal chloride hydrolysis, the Lewis acidic zinc chloride coordinates with one of the chlorine atoms of the benzal chloride molecule. This coordination weakens the carbon-chlorine bond, facilitating a nucleophilic attack by a water molecule. The resulting intermediate undergoes the elimination of a molecule of hydrogen chloride. A second hydrolysis step, also catalyzed by zinc chloride, replaces the remaining chlorine atom with a hydroxyl group, forming an unstable gem-diol. This gem-diol then readily dehydrates to yield the final product, benzaldehyde. embibe.comwikipedia.org
Similarly, for the hydrolysis of benzotrichloride to benzoyl chloride, zinc chloride acts as a Lewis acid to activate one of the C-Cl bonds. A controlled amount of water is then used to hydrolyze this activated bond, leading to the formation of an intermediate which then eliminates HCl to form benzoyl chloride. Careful control of the stoichiometry of water is crucial to prevent further hydrolysis to benzoic acid. researchgate.net
Mechanistic Insights in Alcohol Classification (Lucas Reagent)
Zinc chloride hydrate is a critical component of the Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid, utilized for the classification of low molecular weight alcohols. wikipedia.orgscientific.netzinc-chloride.inanimetal.com.trresearchgate.net The test is predicated on the differential reactivity of primary, secondary, and tertiary alcohols, which manifests as the rate of formation of an insoluble alkyl chloride, observed as turbidity in the solution. scientific.netresearchgate.net
The reaction proceeds via a nucleophilic substitution mechanism. researchgate.net For tertiary and secondary alcohols, the mechanism is typically SN1, while for primary alcohols, it is thought to follow an SN2 pathway. wikipedia.organimetal.com.trresearchgate.netchemeurope.com The core of the mechanism lies in the role of zinc chloride as a Lewis acid. wikipedia.orgzinc-chloride.in The zinc atom coordinates with the oxygen of the alcohol's hydroxyl group. wikipedia.organimetal.com.tr This coordination weakens the carbon-oxygen (C-O) bond, transforming the hydroxyl group into a much better leaving group. wikipedia.org
The mechanistic steps are as follows:
Protonation and Coordination : The hydroxyl group of the alcohol is first protonated by the hydrochloric acid. Concurrently, the zinc chloride coordinates to the oxygen atom. wikipedia.organimetal.com.trresearchgate.net
Carbocation Formation : The weakened C-O bond cleaves, and a water molecule departs, resulting in the formation of a carbocation intermediate. scientific.netresearchgate.netresearchgate.net
Nucleophilic Attack : A chloride ion (Cl⁻) from the hydrochloric acid, present in excess, then acts as a nucleophile and attacks the carbocation. scientific.netresearchgate.net
Product Formation : This attack forms the corresponding alkyl chloride (chloroalkane), which is poorly soluble in the aqueous reagent, leading to the observed cloudiness or turbidity. scientific.netresearchgate.net
The rate of this reaction is directly dependent on the stability of the carbocation intermediate. scientific.netresearchgate.net Tertiary alcohols react almost instantaneously because they form the most stable tertiary carbocations. scientific.netzinc-chloride.inresearchgate.net Secondary alcohols react more slowly, typically within five to ten minutes, as secondary carbocations are less stable. scientific.netzinc-chloride.in Primary alcohols react very slowly, if at all, at room temperature, as they would have to form highly unstable primary carbocations. scientific.netzinc-chloride.inresearchgate.net
| Alcohol Class | Carbocation Stability | Reaction Rate at Room Temperature | Observation |
|---|---|---|---|
| Primary (e.g., 1-Pentanol) | Least Stable | Very slow / No reaction | Solution remains clear; turbidity may appear upon heating. scientific.netresearchgate.net |
| Secondary (e.g., 2-Pentanol) | Intermediate Stability | Slow (within 5-10 minutes) | Turbidity appears after a few minutes. scientific.netzinc-chloride.in |
| Tertiary (e.g., t-butanol) | Most Stable | Immediate | Immediate formation of turbidity. scientific.netzinc-chloride.inresearchgate.net |
Polymerization and Condensation Reactions
Zinc chloride hydrate serves as a versatile catalyst in various polymerization and condensation reactions, primarily owing to its Lewis acidic nature. nus.edu.sg
In the realm of polymerization, zinc chloride has been shown to initiate the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone. conicet.gov.ar The mechanism is proposed to be a coordination-insertion pathway. conicet.gov.ar The zinc center coordinates to the oxygen atoms of the lactone monomer, activating the carbonyl carbon for nucleophilic attack and subsequent ring opening. This catalytic system allows for the control of the resulting polymer's molecular weight by adjusting the molar ratio of the monomer to the zinc chloride initiator. conicet.gov.ar
Zinc chloride is also instrumental in facilitating condensation reactions. A notable example is its use in aldol (B89426) condensations, where zinc enolates, prepared from zinc chloride, provide stereochemical control. wikipedia.orgchemeurope.comepfl.ch This control is attributed to the formation of a chelate structure involving the zinc atom, which favors the formation of one stereoisomer (e.g., threo) over another (e.g., erythro). wikipedia.orgchemeurope.comepfl.ch Furthermore, hydrated zinc chloride can catalyze Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.org
Reactivity in Inorganic Systems
Dissolution of Metal Oxides (e.g., Fluxing Action)
Zinc chloride hydrate is widely used as a flux in metallurgy, particularly in soldering and galvanizing processes. wikipedia.orgzinc-chloride.inanimetal.com.tr Its primary function is to clean metal surfaces by dissolving the passivating metal oxide layers that form when metals are exposed to air. wikipedia.orgzinc-chloride.inglochem.com
The mechanism of this fluxing action involves several key processes. When heated, zinc chloride hydrate decomposes, liberating hydrogen chloride (HCl). wikipedia.org This highly reactive HCl gas readily reacts with the surface metal oxides (represented as MO), converting them into soluble metal chlorides and water.
MO + 2 HCl → MCl₂ + H₂O
This chemical removal of the oxide layer exposes the clean, bare metal surface, which is crucial for achieving a strong metallurgical bond with the solder. wikipedia.org Additionally, the molten zinc chloride itself can react with and dissolve metal oxides. wikipedia.orgresearchgate.net The flux also serves to protect the heated metal surface from re-oxidation during the high-temperature soldering or galvanizing process. zinc-chloride.inglochem.com By promoting better wetting of the surface by the molten solder, it ensures a more uniform and robust joint. zinc-chloride.inglochem.comglochem.com Often, it is used in combination with ammonium (B1175870) chloride, which also decomposes upon heating to aid in the cleaning process. wikipedia.organimetal.com.tr
Formation of Zinc Carbonate and Other Inorganic Precipitates
In aqueous solutions, zinc chloride hydrate can participate in several precipitation reactions to form various inorganic zinc compounds.
A common reaction is the formation of zinc carbonate (ZnCO₃), an insoluble white solid. This is achieved through a double displacement reaction by adding a solution of a soluble carbonate salt, such as sodium carbonate (Na₂CO₃), to a zinc chloride solution. wikipedia.orgchemeurope.comepfl.chquora.comquora.com
ZnCl₂(aq) + Na₂CO₃(aq) → ZnCO₃(s) + 2 NaCl(aq) wikipedia.orgchemeurope.com
Similarly, adding a strong base like sodium hydroxide (B78521) (NaOH) to a zinc chloride solution results in the precipitation of white, insoluble zinc hydroxide (Zn(OH)₂). quora.com
ZnCl₂(aq) + 2 NaOH(aq) → Zn(OH)₂(s) + 2 NaCl(aq) quora.com
It is noteworthy that zinc hydroxide is amphoteric and will redissolve in excess sodium hydroxide to form soluble zincate complexes, such as sodium zincate (Na₂[Zn(OH)₄]). quora.com
Furthermore, the hydrolysis of zinc chloride, particularly upon heating its hydrated forms, can lead to the formation of various zinc hydroxychlorides. wikipedia.orgsciencemadness.org One such compound is the mineral simonkolleite, Zn₅(OH)₈Cl₂·H₂O. wikipedia.org
Interactions in Cement-Based Materials
The introduction of zinc chloride into cement-based materials significantly influences the hydration process of Portland cement. Research has consistently shown that zinc chloride acts as a hydration retarder. scientific.netresearchgate.netresearchgate.net
One key interaction is the formation of a precipitate, identified as calcium zincate or a related calcium hydroxy-zincate phase such as Ca(Zn(OH)₃)₂·2H₂O. researchgate.netscielo.brscielo.br The precipitation of this insoluble salt effectively reduces the concentration of both Ca²⁺ and OH⁻ in the pore solution. scielo.brscielo.br This suppression of the necessary supersaturation of Ca(OH)₂ (portlandite) delays the precipitation of key hydration products like portlandite and calcium silicate (B1173343) hydrate (C-S-H) gel, which are responsible for the setting and strength development of the cement. researchgate.netresearchgate.net
Studies have shown that with increasing amounts of zinc chloride, the rate of heat evolution during hydration is lowered, and the setting and hardening of the cement are delayed. researchgate.net While this leads to reduced early-age strength, the effect on the long-term (e.g., 28-day) compressive strength is often slight. scientific.netresearchgate.net The migration of zinc ions within the hardened cement paste is also found to be limited by the calcium silicate hydrate gel structure. researchgate.net
Applications in Advanced Chemical Processes and Materials Science
Utilization as Ionic Liquid Analogs and Molten Salt Hydrates
Concentrated aqueous solutions of zinc chloride, specifically certain hydrates, behave as ionic liquids. The trihydrate of zinc chloride (ZnCl₂·3H₂O) has been described as having an ionic liquid structure, existing as [Zn(OH₂)₆][ZnCl₄]. nih.govacs.orgcolab.ws This characteristic is crucial for its ability to dissolve materials like cellulose (B213188). nih.govacs.orgcolab.ws These molten salt hydrates are considered environmentally friendly and energy-saving alternatives to traditional organic solvents, offering benefits such as low volatility and established recovery procedures. acs.org
Monolithic cellulose aerogels can be prepared using a molten salt hydrate (B1144303) of zinc chloride tetrahydrate (ZnCl₂·4H₂O) as the solvent. nih.govresearchgate.net This method allows for the production of aerogels with cellulose concentrations ranging from 1-5 wt.%. nih.govresearchgate.net The process involves dissolving the cellulose in the zinc chloride hydrate melt, followed by regeneration of the cellulose gel structure. The salt can then be washed out using common solvents like water, ethanol, isopropanol, or acetone. nih.govresearchgate.net
The properties of the resulting aerogels are dependent on the solvent used for regeneration. For instance, cellulose aerogels regenerated in acetone exhibit a significantly higher specific surface area (around 340 m²/g) compared to those regenerated in water. nih.govresearchgate.net The mechanical properties are also affected; acetone-regenerated aerogels show an onset of irreversible plastic deformation at approximately 0.8 MPa, which is double that of ethanol-regenerated ones. nih.gov
Table 1: Properties of Cellulose Aerogels Regenerated in Different Solvents
| Regenerative Fluid | Specific Surface Area (m²/g) | Onset of Plastic Deformation (MPa) |
| Acetone | ~340 | ~0.8 |
| Ethanol | Not specified | ~0.4 |
| Water | ~212 (60% lower than acetone) | Not specified |
Data compiled from Schestakow et al., 2016. nih.govresearchgate.net
Treating cellulose pulp with a zinc chloride hydrate solution serves as an effective pretreatment for producing cellulose nanofibers (CNFs). acs.orgabo.fiabo.firesearchgate.net This mild treatment, conducted at room temperature with a recyclable 65 wt% ZnCl₂ solution, causes a partial amorphization of the cellulose, resulting in a mixture of native cellulose I and regenerated cellulose II. acs.orgabo.fiabo.firesearchgate.net This structural change significantly facilitates the mechanical fibrillation of the pulp into a CNF network, reducing the energy required for the process. acs.orgabo.fi
The resulting ZnCl₂-treated CNFs exhibit several enhanced properties compared to nanofibers produced from untreated pulp. acs.orgabo.fiabo.firesearchgate.netacs.org These enhancements include higher viscosity, improved film transparency, better mechanical properties, and greater heat stability. acs.orgabo.fiabo.firesearchgate.net Furthermore, films made from these nanofibers display inherent flame-retardant properties without needing additional modifications. acs.orgabo.fiabo.firesearchgate.net The presence of ZnCl₂ on the nanofibrils also imparts catalytic activity, allowing for efficient surface reactions like acetylation under mild conditions. acs.orgabo.fiabo.firesearchgate.net
Table 2: Comparative Properties of Cellulose Nanofibers
| Property | Untreated CNF | ZnCl₂-Treated CNF |
| Viscosity | Lower | Higher |
| Film Transparency | Lower (Paper-like) | Higher |
| Mechanical Properties (Tensile Strength) | Lower | Higher |
| Heat Stability | Lower | Higher |
| Flame Retardancy | Combusts almost completely | Flame-retardant |
| Catalytic Activity | Not specified | High reactivity in surface acetylation |
Data compiled from Burger et al., 2020. acs.orgabo.fiabo.firesearchgate.net
The dissolution of cellulose in concentrated zinc chloride solutions is a foundational process for producing regenerated cellulose fibers. researchgate.netpurdue.edu This technology has historical significance, notably in the manufacture of Vulcanised Fibre, an all-cellulose material developed in the mid-19th century known for its impact resistance and electrical insulation properties. researchgate.net The process involves passing cellulose base papers through a concentrated zinc chloride bath, which partially dissolves and swells the fibers, followed by compression and washing to create a dense, strong material. researchgate.net
More contemporary research focuses on refining this process for textile applications. High tensile strength cellulose fibers can be produced from zinc-cellulose complexes formed in concentrated zinc chloride solutions. purdue.edu The properties of the final fiber are influenced by the specific nature of these complexes. The addition of other salts, such as calcium chloride, can interact with the zinc-cellulose complexes to create more rigid cellulose molecules, which in turn leads to regenerated fibers with higher tensile strength. purdue.edu
Zinc chloride is a key component in the formation of Type I and Type IV deep eutectic solvents (DESs). du.ac.inmdpi.com These solvents are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which, when mixed in a specific molar ratio, have a significantly lower melting point than the individual components. du.ac.inresearchgate.net For example, a DES can be formed by heating a mixture of zinc chloride and acetamide (in a 1:4 molar ratio), resulting in a clear, homogenous liquid with a melting point as low as -16°C, despite the high melting points of the individual solids. du.ac.in
Zinc chloride-based DESs are gaining attention as green and effective solvents and catalysts in chemical synthesis. du.ac.inresearchgate.netnih.gov Their Lewis acid nature makes them suitable for catalyzing various organic reactions, such as Michael additions, acylation reactions, and the synthesis of indoles. nih.gov For instance, a choline chloride/ZnCl₂ DES has been shown to effectively catalyze the C-C bond formation between pyrrole and maleimide. nih.gov These solvents can dissolve a wide range of solutes, including metal oxides, inorganic salts, and various organic compounds, opening avenues for green chemistry applications like metal recovery and as media for enzymatic reactions. du.ac.in
Direct Dissolution of Cellulose for Regenerated Cellulose Materials
Role in Energy Storage Technologies
Zinc chloride, hydrate, plays a crucial role in the electrolyte of certain energy storage systems, particularly rechargeable zinc-based batteries. Aqueous zinc batteries are considered promising for large-scale energy storage due to their low cost, safety, and high theoretical capacity. researchgate.net A significant challenge in these batteries is the formation of zinc dendrites and parasitic hydrogen evolution during cycling. researchgate.netmit.edu
A "water-in-salt" molten hydrate electrolyte, composed of a high concentration of zinc chloride in water, has been developed to address these issues. researchgate.net This highly concentrated electrolyte promotes uniform, dendrite-free zinc deposition and suppresses the hydrogen evolution reaction. researchgate.netmit.edu In such an electrolyte, most water molecules are part of the Zn²⁺ hydration shell, reducing the amount of free water available for side reactions. researchgate.netmit.edu This leads to a high Coulombic efficiency (approaching 99-99.95%) and long-term stability for the zinc anode. researchgate.netmit.edu A zinc-air cell utilizing this type of electrolyte has demonstrated a reversible capacity of 1000 mAh g⁻¹ over 100 cycles. researchgate.net
Furthermore, zinc-chlorine batteries utilize the reversible formation of solid chlorine hydrate for storing the chlorine gas generated during charging. google.com In this system, an aqueous zinc chloride electrolyte is circulated through the battery. During charging, zinc is plated on one electrode while chlorine gas is generated at the other. google.com This chlorine is then combined with water in a separate storage area to form solid chlorine hydrate, providing a safe and compact method for storing the reactive halogen. google.com During discharge, the chlorine hydrate is decomposed to release chlorine back into the electrolyte, which then reacts to produce electrical energy. google.com
Electrolytes for Zinc Metal Batteries
This compound has garnered significant attention as a promising electrolyte for zinc metal batteries, particularly in the form of highly concentrated aqueous solutions often referred to as "water-in-salt" electrolytes (WiSE) or molten hydrates. nsf.gov These electrolytes offer a unique chemical environment that can enhance the performance and stability of zinc metal anodes. nsf.govmit.edu In concentrated solutions, the majority of water molecules are involved in solvating the zinc and chloride ions, which reduces the activity of free water. researchgate.net This characteristic is advantageous as it helps to suppress the parasitic hydrogen evolution reaction (HER) at the zinc anode, a common issue in aqueous batteries that leads to efficiency loss and safety concerns. mit.eduosti.gov
Research has shown that concentrated zinc chloride electrolytes can significantly improve the Coulombic efficiency (CE) of zinc plating and stripping. osti.gov For instance, a 30 m (molal) ZnCl2 solution can raise the onset potential of the oxygen evolution reaction (OER) on the cathode by 0.5 V compared to a more dilute 5 m solution, which allows for the use of more oxidizing cathodes to increase the battery's voltage. nsf.gov The unique properties of these molten ZnCl2 hydrates at room temperature position them as a compelling alternative to traditional electrolytes in the pursuit of high-performance zinc metal batteries. nsf.gov
Investigation of Electrochemical Properties and Ion Speciation in Battery Systems
The electrochemical behavior of zinc chloride hydrate electrolytes is intrinsically linked to the speciation of ions in the solution. nsf.gov In dilute aqueous solutions of zinc chloride, the predominant zinc species is the hexaaquazinc ion, [Zn(H2O)6]2+. nsf.gov However, as the concentration of ZnCl2 increases, the ionic landscape dramatically changes. Chloride ions begin to displace the water molecules in the zinc ion's coordination sphere, leading to the formation of various zinc-chloro complexes. nsf.govnih.gov
Raman spectroscopy studies have been instrumental in elucidating the dominant species at different concentrations. In highly concentrated solutions (5 m, 10 m, and 20 m), the tetrachlorozincate dianion, [ZnCl4]2-, is the primary species. nsf.gov At an even higher concentration of 30 m, there is evidence of the formation of oligomerized [ZnCl4]2-. nsf.gov The presence of other complex ions such as [ZnCl3]-, [ZnCl2], and [ZnCl]+ is also possible, though they are considered minor species in these concentrated systems. nsf.gov
Table 1: Dominant Zinc Ion Species in Aqueous Zinc Chloride Solutions
| Concentration | Dominant Zinc Species |
|---|---|
| Dilute | [Zn(H2O)6]2+ |
| 5 m - 20 m | [ZnCl4]2- |
| 30 m | Oligomerized [ZnCl4]2- |
Precursor Chemistry for Advanced Materials Synthesis
Synthesis of Zinc Oxide and Zinc-based Nanomaterials
This compound is a widely used precursor for the synthesis of zinc oxide (ZnO) and other zinc-based nanomaterials due to its high solubility in water and cost-effectiveness. nih.govresearchgate.net Various methods, including precipitation and wet chemical synthesis, utilize zinc chloride to produce ZnO nanoparticles with controlled properties. nih.govscispace.comwalshmedicalmedia.com
In a typical precipitation synthesis, an aqueous solution of zinc chloride is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to precipitate zinc hydroxide (Zn(OH)2). nih.govresearchgate.net This intermediate is then subjected to calcination (heating at high temperatures) to dehydrate it and form zinc oxide nanoparticles. nih.govresearchgate.net The reaction parameters, such as precursor concentration, pH, and temperature, can be adjusted to control the size and morphology of the resulting ZnO nanoparticles. researchgate.netresearchgate.net For example, studies have shown that using ZnCl2 as a precursor can produce smaller and less aggregated rod-shaped ZnO crystals compared to other zinc salts like zinc sulfate. researchgate.net
Beyond simple precipitation, zinc chloride is also used in other synthesis routes. For instance, it has been employed in green synthesis methods using natural precursors like rosin to produce ZnO nanoparticles. nih.gov The versatility of zinc chloride as a precursor makes it a cornerstone in the fabrication of advanced zinc-based nanomaterials for applications ranging from photocatalysis to electronics. nih.govscispace.com
Coating Applications for Material Modification (e.g., mildew resistance for bamboo)
The chemical properties of this compound lend themselves to applications in material modification, particularly for providing protective coatings. A notable example is its use in enhancing the mildew resistance of bamboo. mdpi.comresearchgate.net Bamboo is susceptible to attack by fungi and mold due to its high content of starch and sugar. nih.gov
Researchers have developed a method to coat bamboo surfaces with a nano-zinc complex derived from a zinc chloride-urea ionic liquid. mdpi.comresearchgate.net This process involves immersing the bamboo in the ZnCl2/urea (B33335) solution and applying a mild heating process. mdpi.com The treatment results in a uniform and dense layer of a nano-zinc complex that adheres strongly to the bamboo surface. mdpi.comresearchgate.net Energy-dispersive X-ray spectroscopy (EDS) and Fourier-transform infrared spectroscopy (FTIR) analyses have confirmed the successful coating of zinc and chlorine onto the bamboo. mdpi.com
This protective layer endows the bamboo with excellent resistance to various molds, including Trichoderma viride, Aspergillus niger, and Penicillium citrinum. mdpi.comresearchgate.net Studies have shown that under optimal conditions, the treated bamboo exhibits an infection value of zero after 28 days of exposure to these common mildew-causing fungi. mdpi.com This application highlights the potential of zinc chloride-based treatments for preserving and enhancing the durability of natural materials. european-coatings.commdpi.com
Other Industrial and Advanced Chemical Applications
Metallurgical Fluxes and Surface Preparation
This compound has long been a staple in metallurgical operations, primarily serving as a flux for soldering, brazing, and galvanizing. nbinno.commultichemexports.com A flux is a chemical cleaning agent that facilitates the joining of metals by removing and preventing the formation of oxides on the metal surfaces. zinc-chloride.inwikipedia.org Metal oxides, which form rapidly when metals are heated in air, can prevent molten solder from properly wetting and bonding to the surface. zinc-chloride.in
Zinc chloride's effectiveness as a flux stems from its ability to react with and dissolve metal oxides. zinc-chloride.incoastalzinc.comwikipedia.org When heated, hydrated zinc chloride can release hydrogen chloride (HCl), which is highly reactive towards surface oxides. wikipedia.orgen-academic.com This cleaning action exposes a pure metal surface, promoting better adhesion and flow of the solder. coastalzinc.comrockchemicalsinc.com Fluxes containing zinc chloride as the active ingredient are crucial for achieving strong, reliable joints in soldering and are sometimes referred to as "tinning fluid". coastalzinc.com
In the hot-dip galvanizing process, zinc chloride, often in combination with ammonium (B1175870) chloride, is used to prepare steel surfaces before they are dipped into molten zinc. wikipedia.orgrockchemicalsinc.com The flux removes any residual oxides and prevents re-oxidation, ensuring a uniform and adherent zinc coating for corrosion protection. multichemexports.comrockchemicalsinc.com
Table 2: Key Functions of Zinc Chloride as a Metallurgical Flux
| Function | Description |
|---|---|
| Oxide Removal | Reacts with and dissolves metal oxides from the surface. zinc-chloride.in |
| Surface Wetting | Promotes the flow and adhesion of molten solder. zinc-chloride.inrockchemicalsinc.com |
| Re-oxidation Prevention | Protects the cleaned metal surface from forming new oxides during heating. zinc-chloride.in |
Electroplating Processes
This compound is a key component in acid zinc electroplating baths, a technology that constitutes a significant portion of all zinc plating processes worldwide. scialert.net In these baths, zinc chloride serves a dual purpose: it is the primary salt that provides zinc ions for deposition onto the substrate, and it also functions as a conductive salt, enhancing the electrical conductivity of the plating solution. coastalzinc.com This increased conductivity, resulting from a high concentration of zinc chloride, leads to lower resistance and cell voltage, which in turn contributes to energy savings. coastalzinc.com
The concentration of zinc chloride in the plating bath directly influences the process parameters and the quality of the resulting coating. A higher content allows for an increased upper limit of the current density, which accelerates the deposition speed and improves production efficiency. coastalzinc.com Acid chloride zinc baths are known for their high cathode efficiency, typically averaging 95% to 98%, which surpasses other zinc plating systems, especially at higher current densities. scialert.net This efficiency, combined with a rapid brightening action, facilitates faster plating cycles. scialert.net
However, an insufficient concentration of zinc chloride can lead to excessive concentration polarization at the cathode. While some polarization is beneficial, too much can cause the coating to burn, particularly at corners and high-current-density areas, as zinc ions are not replenished quickly enough. coastalzinc.com To avoid this, the current density must be lowered, which can reduce production efficiency and the bath's throwing power, making it difficult to plate complex parts uniformly. coastalzinc.com The optimal concentration of zinc chloride is also coordinated with the bath's temperature; typically, a higher concentration is used in winter and a lower concentration in summer. coastalzinc.com
Modern advancements have led to the development of high-temperature zinc chloride plating solutions, which can further boost the productivity of barrel zinc lines by 10–40%. nmfrc.org These specialized chemistries are designed to operate at elevated temperatures (110° to 125°F), improving the properties of the zinc deposit and allowing for larger load sizes or more barrels per hour. nmfrc.org
| Parameter | Role/Effect of this compound | Reference |
|---|---|---|
| Primary Function | Main source of zinc ions for deposition. | coastalzinc.com |
| Conductivity | Acts as a conductive salt, increasing solution conductivity and saving electricity. | coastalzinc.com |
| Current Density | Higher concentration allows for a higher current density, increasing plating speed. | coastalzinc.com |
| Cathode Efficiency | Contributes to high average cathode efficiency of 95-98%. | scialert.net |
| Coating Quality | Proper concentration is crucial to prevent "burning" and ensure uniform plating on complex parts. | coastalzinc.com |
| Bath Temperature | Optimal concentration is adjusted based on operating temperature (higher for winter, lower for summer). | coastalzinc.com |
Catalysis in Specialized Chemical Production (e.g., methylene-bis(dithiocarbamate))
Zinc chloride, in both its anhydrous and hydrated forms, is a versatile and cost-effective Lewis acid catalyst used in a wide array of organic syntheses. wikipedia.orgsbq.org.br Its utility stems from its low cost, ease of handling, and broad catalytic activity. sbq.org.br One specialized application is in the production of zinc dithiocarbamates, such as zinc bis(N,N-dibenzyl dithiocarbamate) (ZBEC). In this process, zinc chloride is used as a soluble source of zinc. google.com It facilitates a rapid and complete reaction with a water-soluble dithiocarbamate, like sodium or potassium dithiocarbamate, to precipitate the solid zinc dithiocarbamate product. google.com
The Lewis acidic nature of zinc chloride is fundamental to its catalytic function. It can activate various functional groups, facilitating reactions such as Friedel-Crafts acylations, Fischer indole (B1671886) synthesis, and the synthesis of carbamates. wikipedia.orgnih.gov For instance, in the synthesis of carbamates from carbamoyl chlorides and alcohols, zinc chloride acts as an efficient catalyst to activate the carbamoyl chloride. nih.gov Research has shown that the yield of carbamates increases significantly with the amount of zinc chloride used, with an optimal yield achieved at a specific catalyst loading. nih.gov
The catalytic power of zinc chloride is also harnessed in other industrial organic processes. For example, it is used in the synthesis of benzaldehyde (B42025) from toluene and in the preparation of numerous organozinc reagents, which are crucial for palladium-catalyzed coupling reactions like the Negishi coupling. wikipedia.org In the synthesis of methylene-bis(dithiocarbamate), the reaction relies on the principle of precipitating an insoluble zinc salt from soluble precursors, a common strategy in coordination chemistry.
| Reaction Type | Role of this compound | Example Product | Reference |
|---|---|---|---|
| Dithiocarbamate Synthesis | Acts as a soluble zinc source for rapid precipitation reaction. | Zinc bis(dithiocarbamate) | google.com |
| Carbamate Synthesis | Lewis acid catalyst; activates carbamoyl chlorides. | Rivastigmine | nih.gov |
| Friedel-Crafts Acylation | Lewis acid catalyst. | Fluorescein | wikipedia.org |
| Grignard Addition | Catalyst for addition to aromatic nitriles. | Ketones, Amines | rsc.orgresearchgate.net |
Environmental Remediation Applications (e.g., heavy metal adsorption)
In the field of environmental remediation, this compound plays a crucial role not as a direct adsorbent, but as a chemical activating agent for the synthesis of high-capacity adsorbents, particularly activated carbon. pjsir.orgresearchgate.net This process involves impregnating carbon-rich waste materials, such as rice husks, food waste, or sewage sludge, with a zinc chloride solution. pjsir.orgresearchgate.netnih.gov The mixture is then heated (pyrolyzed) under controlled conditions. Zinc chloride facilitates the thermal decomposition at lower temperatures, leading to the development of a porous structure and a significantly larger surface area in the final activated carbon product. pjsir.org
The enhanced surface area and porosity of the ZnCl₂-activated carbon are directly responsible for its high adsorption capacity for various pollutants. pjsir.org Studies have demonstrated that activated carbon produced using this method is highly effective at removing heavy metal ions—including nickel (Ni), cadmium (Cd), zinc (Zn), and lead (Pb)—from water. pjsir.org The removal efficiency of this activated carbon is significantly higher than that of non-activated carbon derived from the same source material. pjsir.org For example, one study found that ZnCl₂-activated rice husk carbon achieved removal efficiencies of 99.0% for Ni, 95.5% for Cd, 93.0% for Zn, and 89% for Pb. pjsir.org
Beyond heavy metals, these specialized adsorbents are also effective in removing organic pollutants. Research has shown that activated carbon derived from sewage sludge and activated with zinc chloride can effectively adsorb phenol from water, with adsorption capacity increasing as the available active binding sites on the material's surface are occupied. nih.gov The key advantages of using zinc chloride as an activating agent are that it is effective at lower pyrolysis temperatures and shorter activation times, and the residual zinc salts can be easily washed away from the final product due to their high solubility in water. pjsir.org
| Application | Role of this compound | Target Pollutants | Mechanism | Reference |
|---|---|---|---|---|
| Activated Carbon Synthesis | Chemical activating agent for biomass (e.g., rice husks, sewage sludge). | Heavy Metals (Ni, Cd, Zn, Pb) | Increases surface area and porosity of the carbon material, enhancing its adsorption capacity. | pjsir.orgnih.gov |
| Wastewater Treatment | Used to prepare adsorbents for pollutant removal. | Organic Compounds (e.g., Phenol) | The resulting activated carbon provides active sites for the adsorption of organic molecules. | nih.gov |
| Corrosion Inhibition | Used as a corrosion inhibitor in cooling water treatment. | N/A | Forms a protective layer to prevent corrosion and scaling. | coastalzinc.com |
Theoretical and Computational Investigations of Zinc Chloride Hydrates
Quantum Chemical Studies of Hydration and Hydrolysis Species
Quantum chemical calculations have been instrumental in elucidating the intricate details of how zinc ions interact with water molecules and hydroxide (B78521) ions in aqueous environments. These studies provide a foundational understanding of the species present in zinc chloride solutions.
Quantum chemical calculations have been used to determine the most stable geometric structures for various hydrated and hydrolyzed zinc species. Studies have shown that in the absence of outer-sphere water molecules, the stable forms include hexaaquazinc(II) ([Zn(H₂O)₆]²⁺), along with hydrolysis products such as [Zn(OH)(H₂O)₃]⁺, Zn(OH)₂(H₂O)₂, [Zn(OH)₃]⁻, and [Zn(OH)₄]²⁻. researchgate.netacs.org The coordination of the zinc ion is a key feature, with the [Zn(H₂O)₆]²⁺ complex exhibiting an octahedral geometry. researchgate.net
Natural Population Analysis (NPA) is a method used to calculate the distribution of electron charge among the atoms in a molecule. For hydrated zinc ions, NPA results indicate that as the number of water molecules directly bonded to the zinc atom (i.e., in the inner sphere) increases, the positive charge on the central zinc atom decreases. researchgate.netacs.org Conversely, for the hydrolysis species, an increase in inner-sphere water molecules leads to an increase in the charge on the zinc atom. researchgate.netacs.org
| Species | Calculated Charge on Zn Atom (NPA) |
|---|---|
| [Zn(H₂O)₆]²⁺ | Data not specified in search results |
| [Zn(OH)(H₂O)₃]⁺ | Data not specified in search results |
| Zn(OH)₂(H₂O)₂ | Data not specified in search results |
| [Zn(OH)₃]⁻ | Data not specified in search results |
| [Zn(OH)₄]²⁻ | Data not specified in search results |
Note: Specific charge values from NPA analysis were mentioned as trends in the source material but not explicitly quantified in the provided search snippets.
The thermodynamic feasibility of hydration and hydrolysis reactions can be evaluated by calculating changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Quantum chemical studies have investigated these parameters for the mononuclear species of Zn²⁺. researchgate.netacs.org Calculations of reaction energies have shown that the presence of inner-sphere water molecules becomes thermodynamically less favorable as the degree of hydrolysis increases. researchgate.netacs.org Furthermore, it has been found that stepwise hydrolysis equilibrium constants decrease successively. researchgate.net
| Thermodynamic Parameter | Key Findings from Computational Studies |
|---|---|
| Gibbs Free Energy (ΔG) | Calculations of ΔG are used to determine the spontaneity and equilibrium constants of hydrolysis reactions. researchgate.netresearchgate.net |
| Enthalpy (ΔH) | Provides insight into the heat changes associated with the formation of different hydrated and hydrolyzed zinc species. researchgate.netresearchgate.net |
| Entropy (ΔS) | Evaluates the change in disorder during hydration and hydrolysis processes. researchgate.netresearchgate.net |
Natural Bond Orbital (NBO) analysis is a powerful technique used to understand the nature of chemical bonds within a molecule by analyzing the electron density. longdom.org NBO studies on the hydrated and hydrolysis species of zinc have demonstrated that the bonds are primarily electrostatic in nature. researchgate.netacs.org This analysis involves examining the interactions between filled orbitals of the ligands (like the lone pairs on oxygen) and the empty orbitals of the central metal ion. longdom.org In the case of the [Zn(H₂O)₆]²⁺ complex, the strongest interactions involve the delocalization of electrons from the lone pairs of the oxygen atoms in the water ligands to the orbitals of the Zn²⁺ ion. longdom.org This charge transfer from the ligands to the metal ion is a key feature of the coordination bond. longdom.org
Molecular Dynamics Simulations for Transport and Interaction Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of processes like ion transport and complex formation in solution. MD studies of aqueous zinc chloride solutions have been crucial for understanding the speciation of zinc at different concentrations and conditions. researchgate.net
Simulations show that a variety of zinc-chloro complexes exist in solution, and their prevalence depends on the chloride concentration. researchgate.net
Low Chloride Concentrations : The dominant species are the fully hydrated hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, and the monochloro complex, [ZnCl(H₂O)₅]⁺. researchgate.net
High Chloride Concentrations : As the chloride concentration increases, more highly coordinated chloro-complexes become dominant, such as ZnCl₂(H₂O)₄ and [ZnCl₃(H₂O)₃]⁻, while [Zn(H₂O)₆]²⁺ remains a significant species. researchgate.net
MD simulations have also revealed that ion pairing between Zn²⁺ and Cl⁻ can induce a change in the coordination geometry around the zinc ion, from octahedral to tetrahedral. cas.cz These simulations are essential for developing accurate force fields that can quantitatively describe the strong ion pairing and complex formation observed in these systems. cas.cz
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the structural and electronic properties of zinc-containing compounds. researchgate.net DFT calculations have been used to establish the stability of various zincate complexes, such as [Zn(OH)]⁺, Zn(OH)₂, and [Zn(OH)₃]⁻, in the gas phase, which are relevant to the hydrolysis of zinc chloride. researchgate.net
In solid-state systems, periodic DFT calculations have been used to study crystals like ZnCl₂(urea)₂, which can be considered a precursor to deep eutectic solvents. mdpi.com These studies reveal details about the coordination environment, showing that the Zn(II) ion is typically in a tetrahedral arrangement, coordinated by oxygen atoms from urea (B33335) and two chloride ions. mdpi.com Such calculations also allow for the analysis of bond lengths and character, indicating that the Zn-Cl bonds in such crystals are more ionic compared to the covalent nature of a gas-phase ZnCl₂ molecule. mdpi.com
Predictive Modeling of Reactivity and Complex Formation
Computational modeling can be used to predict the formation of complex zinc compounds under various environmental conditions. One powerful approach is the development of chemical stability diagrams, which incorporate thermodynamic data for ion complexation and solubility to predict which solid phases will form. rsc.org
These models can predict the precipitation of complex zinc minerals like simonkolleite, Zn₅(OH)₈Cl₂·H₂O, as a function of factors like pH and the total concentration of zinc and chloride in the solution. rsc.org The complexation of Cl⁻ with Zn²⁺ in solution is a critical factor, as it competes with the formation of solid phases and can make precipitation more difficult. rsc.org Such predictive models are valuable tools for understanding zinc's behavior in diverse fields, from corrosion science to environmental chemistry, where they can help assess the mobility and speciation of zinc in settings like contaminated soils. rsc.orgmdpi.com
Advanced Analytical Methodologies in Zinc Chloride Hydrate Research
Quantitative Analysis in Complex Reaction Mixtures and Solutions
Quantifying zinc chloride hydrate (B1144303) within complex mixtures is crucial for understanding stoichiometry, reaction kinetics, and process efficiency. While zinc chloride readily dissolves in water to form various chloro aqua complexes, its quantification can be approached using several analytical methods. wikipedia.org The acidity of these aqueous solutions, which is higher than other zinc salts due to the formation of tetrahedral complexes like [ZnCl₃(H₂O)]⁻, can also be a parameter for analysis. wikipedia.org
One of the key challenges is the dynamic nature of the hydrate, with several hydrated forms known to exist, such as ZnCl₂(H₂O)n where n can be 1, 1.5, 2.5, 3, and 4. wikipedia.orgnih.gov The specific hydrate composition can influence the solvent properties of the solution. For instance, cellulose (B213188) solubility is observed only in a narrow range of hydrate compositions around a 1:3 molar ratio of ZnCl₂ to water. acs.orgnih.gov
Spectroscopic methods offer a viable route for quantification. Ultraviolet-visible (UV-vis) spectroscopy, for example, can be utilized for both qualitative and quantitative analysis of zinc chloride in samples. nih.gov The UV spectrum of zinc chloride shows a maximum absorbance at a specific wavelength (λmax), which can be used to determine its concentration based on the Beer-Lambert law. nih.gov A study reported the λmax for zinc chloride at 197.6 nm. nih.govnih.gov
In addition to spectroscopy, X-ray absorption spectroscopy (EXAFS) provides quantitative insights into the coordination environment of the Zn²⁺ ion in solution. aip.org By analyzing EXAFS data, researchers can determine the average number and distances of chloride ions and water molecules coordinated to the zinc center, which is directly related to the concentration and speciation of zinc chloride complexes in the solution. aip.org For instance, in dilute aqueous solutions (0.1 and 0.2 M), no direct inner complex formation between Zn²⁺ and Cl⁻ ions is detected, whereas at higher concentrations, water molecules in the hydration shell are replaced by chloride ligands. aip.org
In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
In situ spectroscopic techniques are indispensable for monitoring chemical reactions in real-time, providing valuable data on reaction pathways, transient intermediates, and kinetics without the need for sample extraction. spectroscopyonline.com
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for probing the molecular structure of reactants, products, and intermediates in solution. frontiersin.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study the structural properties and interactions in zinc chloride-ethanol mixtures. nih.gov By analyzing changes in the vibrational bands, researchers can track the formation of ZnCl₂-EtOH complexes and the dissociation of ethanol clusters. nih.gov In situ Raman spectroscopy has been effectively used to identify the corrosion products of zinc in the presence of chloride particles. researchgate.net This technique can distinguish between different species like aqueous zinc chloride (ZnCl₂) and zinc hydroxy chloride (simonkollite), allowing for the monitoring of the corrosion process as it happens. researchgate.net
Mass Spectrometry: In situ mass spectrometry can be adapted to monitor gas-phase reactions related to zinc chloride hydrate systems, particularly in corrosion studies. researchgate.net By measuring the consumption of gases like oxygen, researchers can determine corrosion rates on zinc surfaces in real-time. researchgate.net
These in situ methods provide a dynamic view of the chemical processes, which is crucial for understanding the role of zinc chloride hydrate as a reactant, catalyst, or solvent in complex systems. frontiersin.org The ability to observe species as they form and decay is essential for elucidating reaction mechanisms. spectroscopyonline.comfrontiersin.org
Characterization of Regenerated Materials from Hydrate Solutions (e.g., Cellulose Morphology and Crystallinity)
A significant application of concentrated zinc chloride hydrate solutions is their ability to dissolve cellulose, which can then be regenerated into various forms. ncsu.eduacs.org The characterization of this regenerated cellulose is vital to understand how the dissolution-regeneration process affects its properties.
Morphology: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the regenerated cellulose fibers. Compared to the original fibers, regenerated cellulose can show different structural features, such as a disrupted internal structure, surface cracks, and fibrillation. ncsu.eduacs.org
Thermal Stability: Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the regenerated material. The dissolution and regeneration process can affect the thermal decomposition temperature. Studies have shown that regenerated cellulose often exhibits a lower thermal decomposition temperature, indicating a slight decrease in thermal stability compared to the original material. ncsu.eduacs.org
The table below summarizes typical changes observed in cellulose after regeneration from a zinc chloride hydrate solution.
| Property | Original Cellulose (Bagasse) | Regenerated Cellulose | Analytical Technique |
| Crystallinity | 77% | 54% | X-ray Diffraction (XRD) |
| Crystalline Form | Cellulose I | Cellulose II | X-ray Diffraction (XRD) |
| Thermal Stability | Higher | Lower decomposition temperature | Thermogravimetric Analysis (TGA) |
| Morphology | Intact Fibers | Disrupted Internal Structure | Scanning Electron Microscopy (SEM) |
This data is based on findings from the dissolution of bagasse cellulose in zinc chloride solution. ncsu.edu
Particle Size Distribution Analysis for Material Characterization
Particle size distribution (PSD) is a fundamental physical property of solid zinc chloride that influences its dissolution rate, reactivity, and handling characteristics. Laser diffraction is a common technique used to measure the size and distribution of particles. nih.govatascientific.com.au
The distribution is often reported using percentile values:
d10: 10% of the particles are smaller than this diameter.
d50: The median diameter, where 50% of particles are smaller and 50% are larger.
d90: 90% of the particles are smaller than this diameter.
A comprehensive analysis of a zinc chloride sample yielded the following particle size data. nih.govnih.gov
| Parameter | Value | Unit |
| d10 | 1.123 | µm |
| d50 | 3.025 | µm |
| d90 | 6.712 | µm |
| Average Surface Area | 2.71 | m²/g |
| Span | 5.849 | µm |
| Relative Span | 1.93 | - |
The span value ((d90 - d10) / d50) indicates the width of the particle size distribution. A smaller span value suggests a more uniform particle size. nih.gov This type of detailed characterization is essential for quality control and for ensuring consistent performance in various industrial applications. nih.govatascientific.com.au
Electron Dispersive Spectroscopy (EDS) and Scanning Electron Microscopy (SEM) for Elemental and Morphological Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for material characterization. rtilab.com SEM provides high-resolution images of a sample's surface topography, while EDS allows for the determination of the elemental composition of a specific area of that sample. rtilab.comjetir.org
Morphological Analysis (SEM): In the study of zinc chloride, SEM analysis has been used to visualize its crystal morphology. Research has shown that zinc chloride can exhibit well-defined, rod-like crystal structures. jetir.org The magnification capabilities of SEM allow for detailed examination of particle shape, size, and aggregation.
Elemental Analysis (EDS): EDS analysis complements SEM by identifying the elements present in the sample and their relative abundance. When an electron beam from the SEM strikes the sample, it excites atoms, which then emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements. rtilab.com An EDS analysis of a zinc chloride sample prepared via hydrothermal synthesis provided the following elemental composition. jetir.org
| Element | Weight % | Atomic % |
| Zinc (Zn) | 54.06 | 54.06 |
| Chlorine (Cl) | 20.32 | 20.32 |
| Oxygen (O) | 25.62 | 24.20 |
In this particular analysis, the presence of a significant amount of oxygen was identified, which was attributed to impurities or the hygroscopic nature of zinc chloride leading to hydrate formation or surface oxidation. jetir.org This demonstrates the utility of EDS in not only confirming the primary elements but also in detecting contaminants or compositional variations.
Future Directions and Emerging Research Areas
Development of Novel Hydrate (B1144303) Compositions with Tailored Chemical and Physical Properties
A significant area of future research lies in the synthesis and characterization of novel zinc chloride hydrate compositions with precisely controlled properties. While several hydrate forms of zinc chloride are known, with the general formula ZnCl₂(H₂O)n where n can range from 1 to 4.5, there is potential to discover new stable or metastable hydrate structures. jetir.orgiucr.orgwikipedia.orgnih.gov Research has already detailed the crystal structures of various hydrates, revealing complex arrangements of tetrahedrally and octahedrally coordinated zinc ions. iucr.orgnih.gov For instance, the trihydrate consists of [Zn(H₂O)₆]²⁺ and [ZnCl₄]²⁻ ions, while other hydrates feature shared chloride ions between zinc centers. iucr.orgacs.org
The level of hydration critically influences the material's properties. For example, the ability of zinc chloride hydrate to dissolve cellulose (B213188) is highly dependent on the water content, with optimal dissolution occurring in a narrow range of hydration. researchgate.netacs.org Future work will likely focus on creating hydrates with specific water stoichiometries to fine-tune properties such as Lewis acidity, viscosity, and solvent capabilities for targeted applications. This could involve exploring mixed-ligand systems, where water molecules are partially substituted by other neutral ligands, or investigating the influence of pressure and temperature on hydrate formation to access new compositions.
Table 1: Known Crystalline Structures of Zinc Chloride Hydrates
| Hydrate Formula | Crystal System | Key Structural Features |
|---|---|---|
| ZnCl₂·2.5H₂O | - | Contains both tetrahedral [ZnCl₄]²⁻ units and octahedral [Zn(H₂O)₅Cl]⁺ units, forming isolated [Zn₂Cl₄(H₂O)₅] complexes. iucr.orgnih.gov |
| ZnCl₂·3H₂O | - | Consists of distinct octahedral [Zn(H₂O)₆]²⁺ and tetrahedral [ZnCl₄]²⁻ ions. iucr.orgacs.org |
Note: This table is interactive and can be sorted by column.
Expanding Catalytic Applications to New Chemical Transformations and Biomass Substrates
Zinc chloride hydrates have demonstrated significant potential as catalysts, particularly in the realm of biomass conversion. rsc.org Their Lewis acidic nature makes them effective for reactions such as Friedel-Crafts acylations and other organic syntheses. wikipedia.org A major research thrust is the valorization of lignocellulosic and algal biomass into valuable platform chemicals like 5-(hydroxymethyl)furfural (HMF) and furfural. rsc.org Studies have shown that the catalytic activity is strongly dependent on the degree of hydration of the zinc chloride. rsc.org
Future research will aim to broaden the scope of these catalytic applications. This includes targeting new types of biomass, such as agricultural waste and aquatic plants, and developing selective transformations to a wider range of high-value chemicals. For instance, concentrated zinc chloride solutions have been used to depolymerize softwood lignin (B12514952) into alkylphenols, which have potential as biosurfactants and biofuel precursors. researchgate.netrsc.org Further exploration could lead to catalysts for producing specialty chemicals, polymers, and pharmaceuticals from renewable feedstocks. The synergy between zinc chloride hydrate and other co-catalysts is another promising area, potentially leading to more efficient and selective reaction pathways. science.gov
Integration into Sustainable Chemical Technologies and Circular Economy Models
The properties of zinc chloride hydrates align well with the principles of green chemistry and the circular economy. Their ability to dissolve natural polymers like cellulose and starch makes them valuable for processing renewable resources. researchgate.net This facilitates the conversion of waste biomass into new products, embodying the core concept of a circular economy.
Emerging research is focused on integrating zinc chloride hydrate-based processes into larger, sustainable industrial ecosystems. This includes developing efficient methods for catalyst recovery and recycling to minimize waste and environmental impact. Given that zinc chloride is a low-cost and abundant material, its use in large-scale biorefineries is economically viable. researchgate.net Future directions will involve designing closed-loop systems where zinc chloride hydrate is used as a solvent and catalyst to break down complex biomass, after which the valuable chemical products are separated, and the hydrate is regenerated for reuse. This approach could significantly reduce the carbon footprint of the chemical industry by replacing fossil fuel-based feedstocks with renewable ones.
Advanced Computational Design and Materials Discovery for Zinc Chloride Hydrate Systems
Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of materials. Density Functional Theory (DFT) and other molecular modeling techniques are being applied to understand the complex interactions within zinc chloride hydrate systems at the molecular level. mdpi.comresearchgate.net These studies can elucidate the structure of different hydrate complexes, the nature of the bonding between zinc, chloride, and water, and the interactions with substrates like cellulose. mdpi.comdavidpublisher.com
Future computational work will focus on the predictive design of new zinc chloride-based systems. By simulating how changes in composition, such as the water content or the addition of co-solvents, affect the material's properties, researchers can screen for optimal formulations for specific applications without extensive trial-and-error experimentation. researchgate.net This in-silico approach can guide the synthesis of novel hydrates with enhanced catalytic activity, improved solvent properties, or specific thermal characteristics. Computational studies can also provide fundamental insights into reaction mechanisms, helping to design more efficient and selective catalytic processes. mdpi.com
Exploration of New Material Syntheses Utilizing Zinc Chloride Hydrates as Precursors or Solvents
Zinc chloride and its hydrates are versatile reagents and media for the synthesis of a wide range of inorganic and organic materials. nus.edu.sgchemicalbook.com They have been used as precursors for the production of zinc-based compounds, such as zinc oxide (ZnO) and basic zinc chlorides like Zn₅(OH)₈Cl₂·H₂O. nus.edu.sgd-nb.inforsc.org For example, ZnO nanorods and nanodisks have been successfully synthesized from zinc chloride aqueous solutions. d-nb.infonih.gov
The future in this area is directed towards using zinc chloride hydrates to create advanced materials with novel functionalities. The ability of molten zinc chloride hydrate to dissolve cellulose can be exploited to prepare regenerated cellulose fibers or films with controlled morphologies. wikipedia.org Furthermore, its role as a flux and solvent can be leveraged in the synthesis of nanomaterials, composites, and porous frameworks. nih.govpnrjournal.com Research into using zinc chloride hydrates as templates or structure-directing agents in the synthesis of zeolitic imidazolate frameworks (ZIFs) or other metal-organic frameworks (MOFs) could lead to materials with applications in gas storage, separation, and catalysis. acs.org The unique solvent environment provided by these hydrates offers a promising platform for exploring new synthetic routes to materials that are inaccessible through conventional methods.
Q & A
Q. What are the established methods for synthesizing zinc chloride hydrates in laboratory settings?
Hydrated zinc chloride can be synthesized via:
- Direct reaction : Zinc metal, oxide, carbonate, or sulfide reacts with hydrochloric acid. For example: Using concentrated HCl or controlled hydration yields specific hydrates (n = 1–4.5) .
- Hydrogen chloride gas : Reacts with zinc metal to produce anhydrous ZnCl₂, which can later hydrate under controlled humidity .
Q. How can impurities in zinc chloride samples be mitigated during purification?
Common impurities include hydrolysis products (e.g., ZnOHCl) and residual water. Purification strategies:
- Recrystallization : From hot dioxane to isolate pure hydrates .
- Sublimation : Heat anhydrous ZnCl₂ under HCl gas to remove volatile impurities .
- Thionyl chloride treatment : Removes water via reaction: This method ensures anhydrous conditions .
Advanced Research Questions
Q. How do polymorphic forms of zinc chloride impact material properties, and how can they be controlled?
ZnCl₂ exhibits polymorphism (tetragonal, monoclinic, orthorhombic) depending on crystallization conditions .
- Control methods : Adjust cooling rates, solvent polarity, or use seed crystals.
- Characterization : X-ray diffraction (XRD) is critical to confirm crystal structure, as polymorphs may exhibit varying solubility and reactivity .
Q. What analytical techniques are recommended for determining the hydration state of zinc chloride?
- Thermogravimetric analysis (TGA) : Measures mass loss upon heating to quantify water content (e.g., tetrahydrate loses \sim4 H₂O at 100–200°C) .
- Karl Fischer titration : Quantifies trace moisture in anhydrous samples .
- Single-crystal XRD : Resolves hydrate stoichiometry and hydrogen-bonding networks .
Q. How can researchers address discrepancies in reported hydrate stoichiometry (e.g., n = 1–4.5 vs. nine crystalline forms)?
- Consensus data : Five hydrates (n = 1, 1.5, 2.5, 3, 4) are well-documented, with n = 4.5 representing metastable states .
- Reproducibility : Strict control of humidity, temperature, and reaction time during synthesis minimizes variability. Cross-validate results using TGA and XRD .
Q. What protocols ensure safe handling of zinc chloride’s hygroscopic and deliquescent nature?
- Storage : Use airtight containers with desiccants (e.g., silica gel) in dry environments (<10% RH) .
- Handling : Perform reactions in gloveboxes under inert gas (N₂/Ar) to prevent moisture uptake .
Methodological Considerations
Q. How can trace metal impurities in commercial zinc chloride be quantified?
- Inductively coupled plasma (ICP) : Use ICP-OES/MS to detect metals like Pb, Fe, or Cd. For example, a purity of 99.27% was confirmed via ICP in osmium chloride hydrate studies, with 0.73% trace metals .
- Sample preparation : Dissolve ZnCl₂ in ultrapure HNO₃ and filter to remove particulates before analysis .
Q. What experimental designs minimize hydrolysis during aqueous zinc chloride reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
